

# Tribromoacetamide (CAS 594-47-8): A Technical Overview

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## Compound of Interest

Compound Name: *tribromoacetamide*

Cat. No.: B152587

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## Introduction

**Tribromoacetamide**, with the CAS number 594-47-8, is a halogenated organic compound.<sup>[1]</sup> <sup>[2]</sup> Its structure features an acetamide functional group where the three hydrogen atoms of the methyl group are substituted by bromine atoms. This technical guide provides a summary of its known chemical and physical properties. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth research on this specific compound, particularly concerning its synthesis, reactivity, biological activity, and potential applications in drug development.

## Chemical and Physical Properties

**Tribromoacetamide** is a solid, typically appearing as a pale beige substance.<sup>[3]</sup> The fundamental physicochemical properties of **tribromoacetamide** are summarized in the table below, compiled from various chemical supplier and database sources.

Property	Value	Source(s)
CAS Number	594-47-8	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>2</sub> H <sub>2</sub> Br <sub>3</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	295.76 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	2,2,2-tribromoacetamide	<a href="#">[4]</a>
Appearance	Pale Beige Solid	<a href="#">[3]</a>
Melting Point	116-121 °C	<a href="#">[3]</a>
SMILES	C(=O)(C(Br)(Br)Br)N	<a href="#">[4]</a>
InChI	InChI=1S/C2H2Br3NO/c3-2(4,5)1(6)7/h(H2,6,7)	<a href="#">[4]</a>
InChIKey	ORCCSQMJUGMAQU-UHFFFAOYSA-N	<a href="#">[4]</a>

## Synthesis and Reactivity

Detailed experimental protocols for the synthesis of **tribromoacetamide** are not readily available in peer-reviewed scientific journals. A cited method for a related compound, N-(2-chlorophenyl)-2,2,2-**tribromoacetamide**, involves the reaction of 2-chloroaniline with tribromoacetic acid and phosphoryl chloride.[\[1\]](#) It is plausible that a similar approach, such as the amidation of tribromoacetic acid or its derivatives, could be employed for the synthesis of **tribromoacetamide**.

The reactivity of **tribromoacetamide** is largely unexplored in the available literature. Generally, the carbon atom attached to the three bromine atoms would be highly electron-deficient, making it a potential electrophilic site susceptible to attack by nucleophiles. The amide functionality also presents opportunities for various chemical transformations.

## Potential Applications in Drug Development

While many acetamide derivatives have been investigated for a range of biological activities, including as butyrylcholinesterase inhibitors for potential use in Alzheimer's disease treatment,

there is no specific research available on the biological evaluation or pharmacological screening of **tribromoacetamide** itself.<sup>[5][6]</sup> The high bromine content of the molecule could potentially impart interesting properties, such as increased lipophilicity or the ability to act as a leaving group in certain biological reactions. However, without experimental data, any discussion of its potential role in drug development remains speculative.

## Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **tribromoacetamide** has been found in the surveyed literature. Such data would be crucial for the unambiguous identification and characterization of the compound.

## Safety and Handling

**Tribromoacetamide** is classified as a dangerous good for transport, indicating that it may possess hazardous properties.<sup>[2]</sup> Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.

## Conclusion

**Tribromoacetamide** (CAS 594-47-8) is a chemical compound with established basic physical and chemical properties. However, there is a significant gap in the scientific literature regarding its detailed synthesis, reactivity, biological activity, and potential applications. Further research is required to elucidate these aspects and to determine if this compound holds any promise for researchers, scientists, and drug development professionals. At present, the lack of in-depth technical information prevents the creation of a comprehensive guide with detailed experimental protocols and biological pathway visualizations.

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- To cite this document: BenchChem. [Tribromoacetamide (CAS 594-47-8): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152587#tribromoacetamide-cas-number-594-47-8>]

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